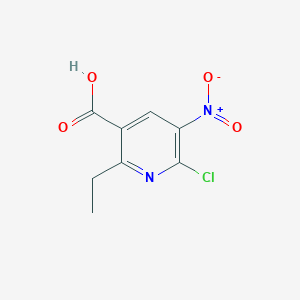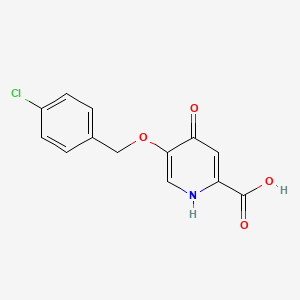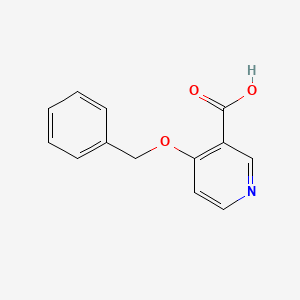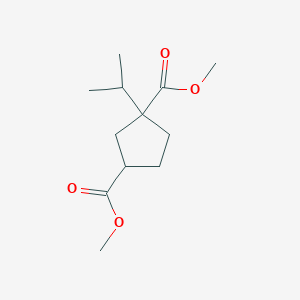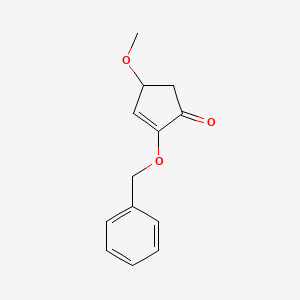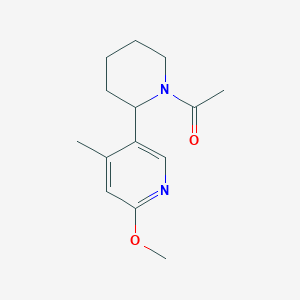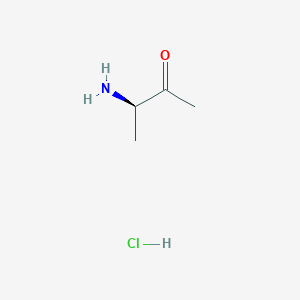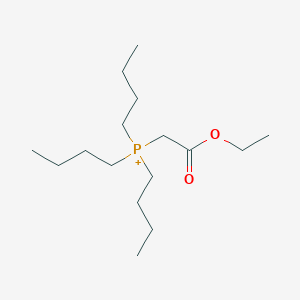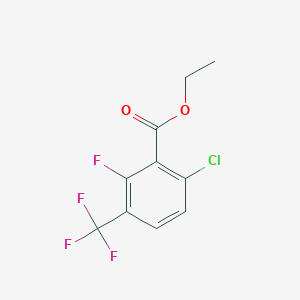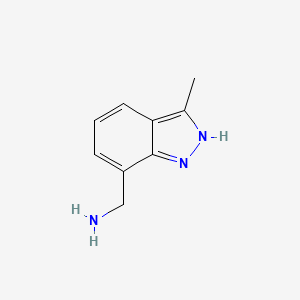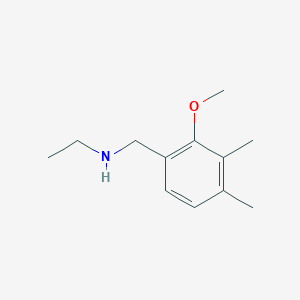
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is an organic compound with the molecular formula C12H19NO
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methoxy-3,4-dimethylbenzaldehyde.
Reductive Amination: The primary synthetic route involves reductive amination. The benzaldehyde is reacted with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The benzylamine moiety can be reduced to form the corresponding alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzylamine.
Reduction: Formation of N-(2-methoxy-3,4-dimethylbenzyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of methoxy and dimethyl substitutions on the biological activity of benzylamine derivatives. It can serve as a model compound for understanding structure-activity relationships.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the methoxy group can influence the pharmacokinetic properties of derived compounds, potentially enhancing their efficacy or bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers
Mechanism of Action
The mechanism by which N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine exerts its effects depends on its specific application. In chemical reactions, the methoxy and dimethyl groups can influence the electron density of the aromatic ring, affecting reactivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxybenzyl)ethanamine: Lacks the dimethyl substitutions, which can affect its reactivity and biological activity.
N-(3,4-Dimethylbenzyl)ethanamine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
N-(2-Methoxy-4-methylbenzyl)ethanamine: Has only one methyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is unique due to the combined presence of methoxy and dimethyl groups on the benzylamine structure. This combination can significantly influence its chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-5-13-8-11-7-6-9(2)10(3)12(11)14-4/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
ZHLSPPWCNWDYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C(=C(C=C1)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


